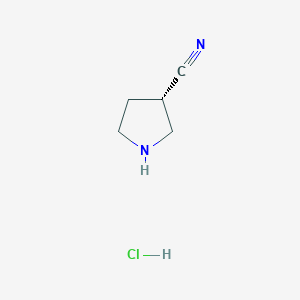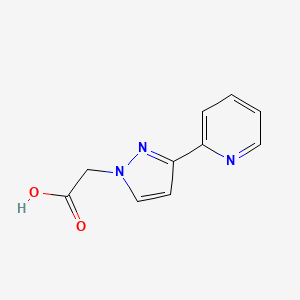![molecular formula C10H13N5 B1452703 4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidin CAS No. 1153390-55-6](/img/structure/B1452703.png)
4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidin
Übersicht
Beschreibung
“4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine” is a compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyrimidines . These compounds have been synthesized as potential antiviral and antimicrobial agents . They have also been evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrimidines involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . Other methods involve treating pyrimidin-6-yl thiosemicarbazide derivatives with dicyclohexylcarbodiimide (DCC) .Molecular Structure Analysis
The molecular structure of “4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine” can be analyzed using various spectroscopic techniques. For instance, IR and NMR spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]pyrimidines can be complex. For example, [1,2,4]triazolo[4,3-a]pyrimidinium-3-aminides have been synthesized by treating pyrimidin-6-yl thiosemicarbazide derivatives with dicyclohexylcarbodiimide (DCC). These aminides are slowly hydrolyzed in water but very rapidly hydrolyzed in 5% aqueous hydrochloric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine” can be determined using various analytical techniques. For instance, the melting point, IR spectrum, and NMR spectrum can provide valuable information about the compound .Wissenschaftliche Forschungsanwendungen
Antiviren-Anwendungen
Die Verbindung 4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidin wurde auf ihre potenziellen antiviralen Eigenschaften untersucht. Eine in Medicinal Chemistry Research veröffentlichte Studie behandelt die Synthese von [1,2,4]triazolo[4,3-a]chinoxalinderivaten, die eine strukturelle Ähnlichkeit mit der fraglichen Verbindung aufweisen, als potenzielle antivirale Wirkstoffe . Diese Verbindungen wurden mit einem Plaque-Reduktions-Assay getestet, und einige zeigten vielversprechende antivirale Aktivität. Es wird vermutet, dass das Vorhandensein des Piperidin-Restes die Bioaktivität dieser Verbindungen verstärkt.
Antimikrobielle Aktivitäten
In der gleichen Studie wurde auch das antimikrobielle Potenzial dieser Verbindungen untersucht . Die Derivate zeigten bei der Abschirmung gegen verschiedene pathogene Organismen mittels der Agardiffusionsmethode antibakterielle und/oder antifungale Aktivitäten. Dies deutet darauf hin, dass This compound ein wertvolles Gerüst für die Entwicklung neuer antimikrobieller Mittel sein könnte.
Antiproliferative Aktivität
Eine kürzlich in Molecules veröffentlichte Publikation hebt die antiproliferative Aktivität neuer [1,2,4]Triazolo[4,3-a]pyrimidine hervor . Diese Verbindungen wurden durch eine Eintopf-Dreikomponenten-Synthese synthetisiert und auf ihre Antitumoraktivitäten gegen Krebszelllinien getestet. Einige Derivate zeigten eine signifikante Antitumoraktivität, was darauf hindeutet, dass die Kernstruktur von This compound bei der Krebsbehandlung wirksam sein könnte.
Chemokin-Rezeptor-Antagonismus
Das Potenzial der Verbindung als Chemokin-Rezeptor-Antagonist wurde in einer Studie untersucht, die eine neue Klasse potenter C–C-Chemokin-Rezeptor-Typ-3 (CCR3)-Rezeptor-Antagonisten entworfen und synthetisiert hat . Diese Antagonisten können zur Behandlung allergischer Erkrankungen wie Asthma und allergischer Rhinitis eingesetzt werden, was die therapeutische Vielseitigkeit der Verbindung zeigt.
Behandlung von Stoffwechselstörungen
In der Zeitschrift Medicinal Chemistry Research veröffentlichte Forschungsergebnisse zeigen, dass Derivate der Verbindung als potenzielle therapeutische Ziele für Erkrankungen wie Dyslipidämie, koronare Herzkrankheit und Diabetes erkannt wurden . Dies ist auf ihre Wechselwirkung mit Fettsäure-bindenden Proteinen (FABPs), insbesondere FABP4 und FABP5, zurückzuführen.
Antibakterielle Aktivität
Eine weitere Studie in Molecules berichtet über die antibakteriellen Aktivitäten von Triazolo[4,3-a]pyrazinderivaten, die strukturell mit This compound verwandt sind . Diese Derivate wurden mit der Mikroverdünnungsmethode getestet und zeigten Hemmkonzentrationen gegen Bakterien wie Staphylococcus aureus und Escherichia coli.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .
Mode of Action
For instance, some 1,2,4-triazolo[1,5-a]pyridines have been found to inhibit their targets by binding selectively to a given site in the cardiovascular system .
Biochemical Pathways
For example, 1,2,4-triazolo[1,5-a]pyridines have been found to inhibit the JAK-STAT signaling pathway, which plays a crucial role in immune response and cell growth .
Pharmacokinetics
Similar compounds, such as 1,2,4-triazolo[3,4-a]pyridines, have been found to exhibit favorable pharmacodynamic and pharmacokinetic attributes in dogs . These compounds have shown enhancements in oral bioavailability and ex vivo duration of action .
Result of Action
For instance, some 1,2,4-triazolo[1,5-a]pyridines have been found to exhibit cytotoxicity at certain concentrations .
Biochemische Analyse
Biochemical Properties
4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes such as carbonic anhydrase and cholinesterase, which are involved in critical physiological processes . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its substrate.
Cellular Effects
The effects of 4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins . Additionally, it can affect the transcription of specific genes, thereby influencing the production of proteins involved in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine exerts its effects through several mechanisms. One primary mechanism involves binding to the active site of target enzymes, thereby inhibiting their activity. This binding is often facilitated by the formation of hydrogen bonds and van der Waals interactions between the compound and amino acid residues in the enzyme’s active site . Additionally, this compound can activate or inhibit specific transcription factors, leading to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites.
Dosage Effects in Animal Models
The effects of 4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine vary with different dosages in animal models. At low doses, this compound can exert therapeutic effects without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing harm to the organism.
Eigenschaften
IUPAC Name |
3-piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-4-12-10-14-13-9(15(10)7-1)8-2-5-11-6-3-8/h1,4,7-8,11H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWWQKGVCKEOCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C3N2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine](/img/structure/B1452624.png)
![Ethyl 3-[6-(cyclohexyloxy)pyridin-3-yl)]acrylate](/img/structure/B1452628.png)


![1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1452631.png)





![2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1452639.png)
